Pharmaceutical Precursor Specificity: Ziprasidone Synthesis Pathway Requires para-Bromo Substitution
4-Bromo-2-nitrophenoxyacetic acid serves as a validated precursor in the synthesis of the atypical antipsychotic agent Ziprasidone . This application is regiospecific—the para-bromine position (position 4) on the phenoxy scaffold is structurally encoded in the downstream synthetic pathway. Regioisomers such as 2-bromo-4-nitrophenoxyacetic acid (CAS 25300-00-9), where the bromine and nitro groups are transposed, lack the correct atomic connectivity required for this pharmaceutical route. Chinese patent literature further identifies this compound as an important chemical intermediate not only for Ziprasidone but also in the production of pesticides, dyes, and fragrances [1].
| Evidence Dimension | Pharmaceutical precursor suitability for Ziprasidone synthesis |
|---|---|
| Target Compound Data | Validated precursor; regiospecific para-bromo position required for pathway |
| Comparator Or Baseline | 2-Bromo-4-nitrophenoxyacetic acid (CAS 25300-00-9); 2-(4-bromo-3-nitrophenoxy)acetic acid (CAS 2229488-34-8) |
| Quantified Difference | Not applicable (binary structural requirement) |
| Conditions | Synthetic organic chemistry; pharmaceutical intermediate preparation |
Why This Matters
For medicinal chemistry programs targeting Ziprasidone analogs or related benzisothiazolylpiperazine antipsychotics, this specific regioisomer is structurally mandatory for pathway compatibility.
- [1] Chinese Patent CN102718659A. 一种4-溴-2-硝基苯乙酸的合成方法 (A synthesis method of 4-bromo-2-nitrophenylacetic acid). Published 2012-10-11. View Source
